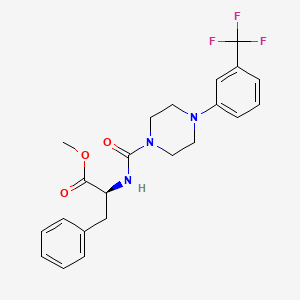![molecular formula C22H18ClFN4O4 B12627691 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorofluorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). The final step usually involves the coupling of the spiro intermediate with a propanamide derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.
Mecanismo De Acción
The mechanism of action of 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide shares structural similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.
Other similar compounds: include those with chlorofluorophenyl groups, which are often studied for their unique electronic properties.
Uniqueness
The uniqueness of 3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide lies in its specific spirocyclic structure combined with the chlorofluorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H18ClFN4O4 |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C22H18ClFN4O4/c23-12-9-10(5-6-13(12)24)28-19(30)17-15(7-8-16(25)29)27-22(18(17)20(28)31)11-3-1-2-4-14(11)26-21(22)32/h1-6,9,15,17-18,27H,7-8H2,(H2,25,29)(H,26,32)/t15-,17+,18-,22-/m0/s1 |
Clave InChI |
BHUSXOJVEMCTOU-PBWVOLNLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


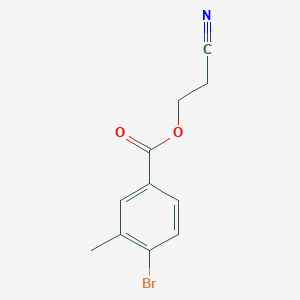
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

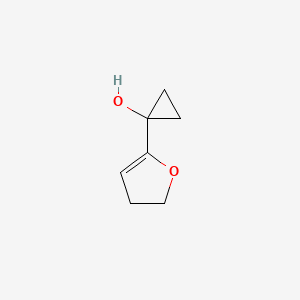
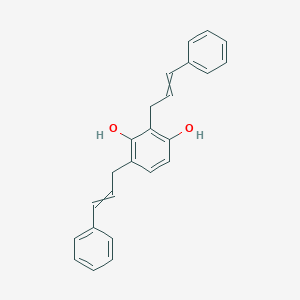
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
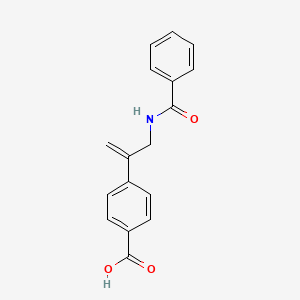
![(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone](/img/structure/B12627636.png)


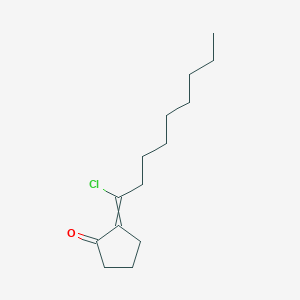
![2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B12627648.png)
